molecular formula C19H18N8 B4496453 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4496453
M. Wt: 358.4 g/mol
InChI Key: CYWHSRRIIVVLJY-UHFFFAOYSA-N
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Description

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine is a sophisticated small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry . The TP core is isoelectronic with the purine ring system, making it a versatile bioisostere that can mimic purines in biological systems and interact with adenine-binding enzyme sites, such as those found in various kinases . This compound is specifically designed for research applications, particularly in the field of oncology and kinase inhibitor discovery. Its molecular architecture, featuring a 3-pyridyl substituent and a 2-(1-pyrrolidinyl)-4-pyrimidinyl group, suggests potential for targeted protein inhibition. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is known for its ability to function as a versatile ligand, capable of forming metal complexes via accessible electron pairs on its nitrogen atoms (often through N3-monodentate or N3,N4-bidentate coordination), which can be exploited in various biochemical and pharmaceutical contexts . Researchers can utilize this compound for investigating structure-activity relationships (SAR), probing ATP-binding pockets in enzymes, and developing novel therapeutic candidates for proliferative diseases. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-methyl-2-pyridin-3-yl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8/c1-13-15(16-6-8-21-18(23-16)26-9-2-3-10-26)12-22-19-24-17(25-27(13)19)14-5-4-7-20-11-14/h4-8,11-12H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWHSRRIIVVLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyridyl or pyrimidinyl rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pyrimidinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine ring, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

7-(3′,4′,5′-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Derivatives ()

  • Key Features: These compounds feature a trimethoxyphenyl group at position 7, linked to tubulin polymerization inhibition. Benzylamino derivatives (e.g., 6a–d) show enhanced anticancer activity compared to alkyl-substituted analogs.
  • Comparison : Unlike the target compound’s pyrrolidinyl-pyrimidinyl group, these derivatives use bulky aryl substituents, which may improve steric interactions with tubulin .

7-Methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine ()

  • Key Features : Replaces the pyrrolidinyl group with a morpholinyl moiety. Morpholine enhances solubility and metabolic stability.

2.3 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives ()

  • Key Features : Carboxamide substituents at position 6 improve water solubility and enable hydrogen bonding. Compounds like 5a (with a 3,4,5-trimethoxyphenyl group) show optimized synthesis conditions (e.g., DMF/piperidine under reflux).
  • Comparison : The target compound lacks a carboxamide group, which may limit its solubility but enhance lipophilicity for membrane penetration .

2.4 1-[7-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone ()

  • Key Features : An acetyl group at position 6 and a 4-pyridinyl group at position 2. The acetyl group could serve as a metabolic liability (e.g., hydrolysis).
  • Comparison : The target compound’s pyrrolidinyl-pyrimidinyl group offers greater conformational flexibility than the rigid acetyl substituent .
Table 1: Structural and Functional Comparison
Compound Class Key Substituents Biological Activity Pharmacokinetic Properties
Target Compound 3-Pyridyl, pyrrolidinyl-pyrimidinyl Not reported (in evidence) Likely moderate solubility
Trimethoxyphenyl Derivatives 3′,4′,5′-Trimethoxyphenyl Tubulin inhibition (IC₅₀ ~1 µM) High lipophilicity
Morpholinyl Derivatives Morpholinyl-pyrimidinyl Not reported Enhanced solubility
Carboxamide Derivatives 6-Carboxamide, aryl groups Anticancer (e.g., 5a ) Improved water solubility

Biological Activity

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. The key steps often include:

  • Formation of the triazole ring through cyclization reactions.
  • Substitution reactions to introduce the pyridyl and pyrrolidinyl groups.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast, colon, and lung cancer cells. The mechanism of action is believed to involve inhibition of key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values suggesting strong antibacterial activity.
  • Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Pyridyl Substitution : The presence of a pyridyl group enhances the compound's binding affinity to target proteins.
  • Pyrrolidinyl Moiety : This group contributes to improved bioavailability and pharmacokinetic properties.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antiproliferative Activity Study :
    • Objective : To assess the antiproliferative effects on cancer cell lines.
    • Method : MTT assay was utilized to measure cell viability.
    • Results : Significant reduction in cell viability was observed in treated groups compared to controls.
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial properties against specific pathogens.
    • Method : Disk diffusion and broth microdilution methods were employed.
    • Results : The compound exhibited a strong zone of inhibition against tested strains.

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC Value
AntiproliferativeBreast Cancer12 µM
AntiproliferativeColon Cancer15 µM
AntimicrobialE. coli0.21 µM
AntimicrobialP. aeruginosa0.25 µM

Q & A

Q. What are the foundational synthetic routes for synthesizing triazolo[1,5-a]pyrimidine derivatives like 7-methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous triazolo-pyrimidine derivatives are synthesized by fusing aminotriazoles, ketone esters, and aromatic aldehydes in polar solvents like dimethylformamide (DMF), followed by crystallization in ethanol. Key steps include:

Reacting aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and substituted aldehydes in DMF for 10–12 minutes.

Cooling and precipitating the product with methanol.

Purification via ethanol recrystallization and air-drying .
Variations may involve substituting pyrrolidine-containing precursors for the pyrimidinyl group.

Q. How are triazolo-pyrimidine derivatives characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : To assign proton and carbon environments (e.g., pyridyl/pyrrolidinyl substituents).
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 533 for a related compound) .
    Melting points (e.g., 205–207°C) and elemental analysis further validate purity .

Q. What are the preliminary biological screening protocols for triazolo-pyrimidine derivatives?

  • Methodological Answer : Initial evaluation typically includes:
  • Enzyme Inhibition Assays : Dose-dependent testing against kinases or proteases.
  • Antimicrobial Screening : Disk diffusion or microdilution assays against bacterial/fungal strains.
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
    Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) are mandatory.

Q. How do reaction conditions (solvent, temperature) influence the yield of triazolo-pyrimidine synthesis?

  • Methodological Answer :
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency. Ethanol/water mixtures (1:1 v/v) improve solubility for intermediates .
  • Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures risk decomposition.
  • Catalysts : Piperidine or TMDP (tetramethylenediamine) accelerates condensation but requires careful handling due to toxicity .

Q. What are the common impurities encountered during synthesis, and how are they resolved?

  • Methodological Answer :
  • Unreacted Intermediates : Detected via TLC; removed by column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Byproducts : Hydrolyzed esters or oxidized aldehydes; minimized by inert atmospheres (N₂/Ar).
  • Purification : Recrystallization (ethanol or acetone) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for multi-step syntheses.
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and enhances yield.
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amine protection prevents undesired side reactions .
  • Table 1 : Scalability Comparison
MethodYield (%)Purity (%)Reference
Conventional Batch6295
Microwave-Assisted7898

Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

  • Methodological Answer :
  • Dynamic Effects : Conformational flexibility in solution (NMR) vs. static crystal structures (X-ray).
  • Tautomerism : Use variable-temperature NMR to identify equilibrium states.
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
    Example: A triazolo-pyrimidine derivative showed discrepancies in pyridyl proton shifts due to crystal packing effects, resolved via Hirshfeld surface analysis .

Q. What advanced techniques elucidate intermolecular interactions in triazolo-pyrimidine complexes?

  • Methodological Answer :
  • X-Ray Crystallography : Determines bond lengths/angles and π-π stacking (e.g., 3.5 Å between pyrimidine rings) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to biological targets.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How are structure-activity relationships (SARs) systematically investigated for triazolo-pyrimidines?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., pyridyl → phenyl, pyrrolidinyl → piperazinyl).
  • Pharmacophore Mapping : 3D-QSAR models (CoMFA/CoMSIA) identify critical moieties for activity.
  • Table 2 : SAR Trends for Anticancer Activity
SubstituentIC₅₀ (μM)Reference
3-Pyridyl1.2
4-Chlorophenyl5.8
Pyrrolidinyl-Pyrimidinyl0.7

Q. What strategies mitigate off-target effects in triazolo-pyrimidine-based therapeutics?

  • Methodological Answer :
  • Selectivity Screening : Kinase profiling panels (e.g., 400+ kinases) identify cross-reactivity.
  • Prodrug Design : Mask reactive groups (e.g., ester prodrugs for targeted release).
  • Metabolic Studies : LC-MS/MS identifies major metabolites; structural tweaks reduce hepatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

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